molecular formula C21H18N2O2 B13686191 Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate

Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate

Cat. No.: B13686191
M. Wt: 330.4 g/mol
InChI Key: ZORYKFPXNYQWRR-UHFFFAOYSA-N
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Description

Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate is a complex organic compound with the molecular formula C21H18N2O2. It is known for its unique structure, which includes an indole moiety, a cyano group, and an acrylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate typically involves the reaction of 1-methyl-2-phenylindole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with the aldehyde or ketone group of the indole derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium ethoxide or potassium carbonate are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic addition reactions, while the acrylate ester can undergo hydrolysis to release active intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-Cyano-3-(1-phenyl-3-indolyl)acrylate
  • Methyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
  • 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)propanoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety enhances its potential for biological interactions, while the cyano and acrylate groups provide versatile sites for chemical modifications .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-cyano-3-(1-methyl-2-phenylindol-3-yl)prop-2-enoate

InChI

InChI=1S/C21H18N2O2/c1-3-25-21(24)16(14-22)13-18-17-11-7-8-12-19(17)23(2)20(18)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3

InChI Key

ZORYKFPXNYQWRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3)C#N

Origin of Product

United States

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